molecular formula C21H25NO B1275345 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde CAS No. 891721-13-4

2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde

Cat. No. B1275345
CAS RN: 891721-13-4
M. Wt: 307.4 g/mol
InChI Key: KLWSTCKRZDSGCB-UHFFFAOYSA-N
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Description

“2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde” is a complex organic compound. It contains an adamantyl group, which is a type of polycyclic hydrocarbon with the formula C10H16 . The adamantyl group is known for its stability and unique physical and chemical properties . The compound also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the aldehyde group (-CHO) suggests that it may have the ability to form Schiff bases and other condensation products.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantyl and indole groups. The adamantyl group is a three-dimensional, cage-like structure, which contributes to the overall stability of the molecule . The indole group, being a part of the larger aromatic system, would contribute to the compound’s planarity and conjugation .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the adamantyl, indole, and aldehyde groups. The adamantyl group is known for its stability, so it might not participate in reactions easily . The indole group, being aromatic, might undergo electrophilic aromatic substitution reactions . The aldehyde group is typically quite reactive and might undergo a variety of reactions, including nucleophilic addition and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The adamantyl group is known for its stability and resistance to heat and chemical reagents . The indole group is aromatic and might contribute to the compound’s UV/Vis absorption properties . The aldehyde group is polar and might influence the compound’s solubility in different solvents .

Scientific Research Applications

  • Gold-Catalyzed Cycloisomerizations : A study by Kothandaraman et al. (2011) describes a method to prepare 1H-indole-2-carbaldehydes using gold(I)-catalyzed cycloisomerization, indicating potential application in the synthesis of complex indole structures, which could be relevant to 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde (Kothandaraman, Mothe, Toh, & Chan, 2011).

  • Microwave-Assisted Synthesis of Chromenes : Kathrotiya and Patel (2012) report the synthesis of indole-based chromene derivatives using microwave irradiation, showcasing a method for creating complex molecules that could be applicable to 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde (Kathrotiya & Patel, 2012).

  • Synthesis and Antiparkinsonian Activity : Kumar et al. (2010, 2011) explore the synthesis of adamantyl thiazolidinonyl/azetidinonyl indole derivatives and their antiparkinsonian activity, suggesting a potential pharmaceutical application for similar compounds (Kumar, Kaur, Saxena, Sharma, Vishwakarma, & Kumar, 2010) (Kumar et al., 2011).

  • Palladacycles from Indole Derivatives : Singh et al. (2017) discuss the synthesis and application of palladacycles with an indole core, indicating potential catalytic applications in organic synthesis, which might be relevant to the study of 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde (Singh, Saleem, Pal, & Singh, 2017).

  • Anticonvulsant Activity of Indole Derivatives : Gautam, Gupta, and Yogi (2021) synthesized novel indole derivatives with anticonvulsant and antimicrobial activities, suggesting the possibility of similar pharmacological applications for 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde (Gautam, Gupta, & Yogi, 2021).

  • Hydroamination/Annulation of Delta-Keto-Acetylenes : Abbiati et al. (2006) describe a TiCl4/t-BuNH2-mediated reaction for synthesizing pyrrolo[1,2-a]indole-2-carbaldehydes, suggesting potential synthetic pathways that could be explored for related compounds (Abbiati, Casoni, Canevari, Nava, & Rossi, 2006).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, handling of chemical substances requires appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-12-3-4-13(2)19-18(12)17(11-23)20(22-19)21-8-14-5-15(9-21)7-16(6-14)10-21/h3-4,11,14-16,22H,5-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWSTCKRZDSGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(NC2=C(C=C1)C)C34CC5CC(C3)CC(C5)C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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